molecular formula C14H17FN4O2 B4521282 tert-butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

tert-butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

Cat. No.: B4521282
M. Wt: 292.31 g/mol
InChI Key: NKIAMAJXPQHWEN-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a triazole ring

Scientific Research Applications

Synthesis of Biologically Active Compounds

The synthesis and characterization of compounds like tert-butyl carbamates play a critical role in the development of pharmaceuticals and agrochemicals. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), highlighting its utility in creating targeted therapies for diseases such as cancer (Bingbing Zhao et al., 2017).

Structural and Chemical Studies

The structural elucidation and characterization of tert-butyl carbamates can provide valuable insights into molecular interactions and stability. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and analyzed, with its structure confirmed by X-ray diffraction, showcasing the importance of these compounds in understanding molecular architecture and non-covalent interactions (C. Sanjeevarayappa et al., 2015).

Development of New Materials

Compounds similar to tert-butyl {[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can be used in the development of new materials, such as light-emitting diodes (LEDs) and other electronic devices. For instance, the study of delayed luminescence in carbazole-substituted 1,3,4-oxadiazoles demonstrates the potential of these compounds in creating efficient organic light-emitting diodes (OLEDs) with significant implications for the electronics industry (Matthew W. Cooper et al., 2022).

Preparation Methods

The synthesis of tert-butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde in the presence of a suitable base and solvent. The reaction conditions typically include mild temperatures and the use of organic solvents such as dichloromethane or tetrahydrofuran .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

tert-Butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Sub

Properties

IUPAC Name

tert-butyl N-[[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2/c1-14(2,3)21-13(20)16-8-11-17-12(19-18-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIAMAJXPQHWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
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tert-butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
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tert-butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

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